Oxyphencyclimine hydrochloride Oxyphencyclimine hydrochloride Oxyphencyclimine hydrochloride is a member of pyrimidines.
Oxyphencyclimine Hydrochloride is the hydrochloride salt form of oxyphencyclimine, a synthetic tertiary amine and antimuscarinic agent with antispasmodic and antisecretory activities. Oxyphencyclimine binds to and blocks the muscarinic receptor on smooth muscle. This agent has a direct relaxing effect on smooth muscle and therefore prevents spasms in the muscles of the gastrointestinal tract, inhibits gastrointestinal propulsive motility, decreases gastric acid secretion and controls excessive pharyngeal, tracheal and bronchial secretion.
Brand Name: Vulcanchem
CAS No.: 125-52-0
VCID: VC0002325
InChI: InChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H
SMILES: CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl
Molecular Formula: C20H29ClN2O3
Molecular Weight: 380.9 g/mol

Oxyphencyclimine hydrochloride

CAS No.: 125-52-0

Cat. No.: VC0002325

Molecular Formula: C20H29ClN2O3

Molecular Weight: 380.9 g/mol

* For research use only. Not for human or veterinary use.

Oxyphencyclimine hydrochloride - 125-52-0

Specification

CAS No. 125-52-0
Molecular Formula C20H29ClN2O3
Molecular Weight 380.9 g/mol
IUPAC Name (1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Standard InChI InChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H
Standard InChI Key WXAYTPABEADAAB-UHFFFAOYSA-N
SMILES CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl
Canonical SMILES CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Oxyphencyclimine hydrochloride is a quaternary ammonium compound with the chemical name [(1-methyl-2-piperidyl)methyl] α-phenylcyclohexaneglycolate hydrochloride. Its molecular formula is C₂₀H₂₈N₂O₃·HCl, corresponding to a molecular weight of 380.91 g/mol . The compound is synthesized as a white crystalline powder that is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and chloroform .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₈N₂O₃·HCl
Molecular Weight380.91 g/mol
SolubilitySparingly soluble in water
pKa10.86 (basic dissociation)
ATC CodeA03AA01 (Synthetic anticholinergics)

The hydrochloride salt enhances the compound's stability and bioavailability, making it suitable for oral administration . Its quaternary structure limits central nervous system penetration, reducing the risk of CNS-related side effects compared to tertiary anticholinergics .

Pharmacological Profile

Mechanism of Action

Oxyphencyclimine hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with affinity for M₁, M₂, and M₃ subtypes . By blocking these G protein-coupled receptors, it inhibits downstream signaling pathways that mediate gastric acid secretion and smooth muscle contraction:

  • M₁ receptors: Primarily located in gastric parietal cells, their blockade reduces histamine-stimulated acid secretion .

  • M₃ receptors: Inhibition in gastrointestinal smooth muscle leads to decreased motility and spasm relief .

  • M₂ receptors: Antagonism in cardiac tissue may cause mild tachycardia, though this effect is less pronounced due to the drug's peripheral selectivity .

The compound's antisecretory effects are dose-dependent, with 10 mg reducing basal gastric acid output by approximately 60% .

Pharmacokinetics

Limited data exist on its absorption and metabolism, but available studies suggest:

  • Oral bioavailability: ~40% due to first-pass metabolism .

  • Half-life: 6–8 hours, supporting twice-daily dosing .

  • Excretion: Primarily renal (70%), with 30% fecal elimination .

Clinical Applications

Indications

Oxyphencyclimine hydrochloride is approved for:

  • Peptic ulcer disease: As adjunct therapy to reduce acid secretion .

  • Gastrointestinal spasms: Including irritable bowel syndrome and biliary colic .

Table 2: Clinical Efficacy in Gastric Secretion Reduction

ParameterPlaceboOxyphencyclimine (10 mg)ReductionSource
Basal Volume (mL/hr)983960%
Acid Output (mEq/hr)4.21.759.5%
Pepsin Output (units/hr)1,24049660%

Dosage and Administration

  • Adults: 20 mg orally every 12 hours, adjusted based on response .

  • Maximum Daily Dose: 40 mg .

Synthesis and Manufacturing

The synthesis involves a four-step process:

  • Pinner Reaction: Chloroacetonitrile reacts with methanol/HCl to form iminoether .

  • Condensation: Iminoether combines with 3-methylaminopropylamine to yield tetrahydropyrimidine .

  • Cyclization: Formation of the cyclohexane-glycolate backbone .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Industrial production adheres to Good Manufacturing Practice (GMP) standards, with strict control over residual solvents and heavy metals .

Recent Research and Future Directions

While no recent trials (post-2024) were identified, ongoing studies explore:

  • Combination therapies: With proton pump inhibitors for refractory ulcers.

  • New formulations: Sustained-release versions to minimize dosing frequency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator